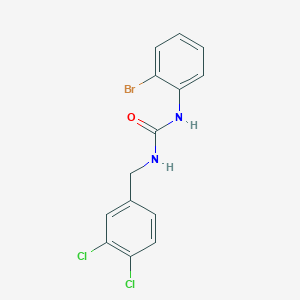![molecular formula C17H27NO3 B4671183 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4671183.png)
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
Übersicht
Beschreibung
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first discovered by researchers at the Queensland Institute of Medical Research in Australia and has since been the subject of numerous scientific studies. CX-5461 has shown potential as an anti-cancer drug, as well as a tool for studying the role of Pol I in various cellular processes.
Wirkmechanismus
CX-5461 selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I to the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death. CX-5461 has also been shown to induce DNA damage and activate the DNA damage response pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of Pol I transcription, it has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CX-5461 is its selectivity for Pol I transcription, which allows for the specific targeting of cancer cells that upregulate this pathway. However, CX-5461 has also been shown to have off-target effects on other cellular processes, which may limit its use in certain experimental settings. Additionally, CX-5461 has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on CX-5461. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the identification of biomarkers that can predict response to CX-5461 treatment. Additionally, further studies are needed to better understand the off-target effects of CX-5461 and to develop strategies to minimize these effects.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to selectively inhibit Pol I transcription, which is upregulated in many types of cancer cells. This inhibition leads to the downregulation of ribosomal RNA synthesis and subsequent cell death. CX-5461 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
3-(cyclohexylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c19-16(18-10-11-4-2-1-3-5-11)14-12-6-8-13(9-7-12)15(14)17(20)21/h11-15H,1-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCLCKKWLVVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2C3CCC(C2C(=O)O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4671118.png)

![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4671131.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4671138.png)
![2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4671144.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)
![pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4671159.png)



![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B4671199.png)
